molecular formula C20H16N2O2S B2528268 3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-61-0

3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2528268
CAS No.: 1105224-61-0
M. Wt: 348.42
InChI Key: CPJZEQQKESDJDT-UHFFFAOYSA-N
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Description

3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a phenyl group, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that this compound may have varying effects over time, including potential changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that this compound may have varying effects at different dosages, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications, potentially influencing its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxybenzyl and phenyl groups contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-24-16-9-5-6-14(10-16)11-22-13-21-18-17(12-25-19(18)20(22)23)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJZEQQKESDJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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